molecular formula C6H11NO B11803648 (2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol

(2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol

Cat. No.: B11803648
M. Wt: 113.16 g/mol
InChI Key: MGUUUFPTXOMFOF-UHFFFAOYSA-N
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Description

(2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol (CAS RN: 2470439-91-7) is a high-value chemical building block belonging to the 2,5-dihydro-1H-pyrrole (3-pyrroline) class of compounds. This scaffold is recognized in synthetic organic chemistry as a versatile precursor for constructing complex N-heterocyclic frameworks, which are core structures in numerous natural products and active pharmaceutical ingredients (APIs). The presence of both a reactive methylene group in the dihydropyrrole ring and a hydroxymethyl functional group makes it a suitable substrate for further synthetic elaboration, including cyclization and rearrangement reactions . This compound serves as a key synthetic intermediate in medicinal chemistry research. Analogs and derivatives of the 2,5-dihydro-1H-pyrrole structure are frequently explored in the development of new therapeutic agents due to their prevalence in biologically active molecules. Related structures have been identified as core scaffolds in compounds exhibiting a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The molecule's utility is derived from its ability to act as a precursor for more complex pyrrole and pyrrolidine-based systems, which are privileged structures in drug discovery . Our product is supplied as the hydrochloride salt to ensure enhanced stability. It is presented with guaranteed high purity and is intended for research applications only. This product is strictly for use in laboratory research and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(5-methyl-1,2-dihydropyrrol-5-yl)methanol

InChI

InChI=1S/C6H11NO/c1-6(5-8)3-2-4-7-6/h2-3,7-8H,4-5H2,1H3

InChI Key

MGUUUFPTXOMFOF-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CCN1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,4-diketones with ammonia or primary amines, followed by reduction of the resulting pyrrole derivative to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production methods for this compound often involve catalytic hydrogenation processes to ensure high yield and purity. The use of metal catalysts such as palladium or platinum on carbon supports is common in these processes.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group in 1 undergoes oxidation under controlled conditions. For example:

  • Ketone Formation : Oxidation with Dess-Martin periodinane converts alcohols to ketones. A related study demonstrated the oxidation of hemiaminal alcohols to lactams (e.g., conversion of 4a to 6 using Dess-Martin periodinane) . For 1 , similar conditions could yield 2-methyl-2,5-dihydro-1H-pyrrol-2-carbaldehyde, though steric hindrance from the methyl group may influence reaction efficiency.

  • Lactamization : Intramolecular oxidation in the presence of acidic catalysts (e.g., Sc(OTf)₃) may lead to lactam formation via cyclization .

Esterification and Etherification

The hydroxymethyl group participates in typical alcohol reactions:

  • Ester Formation : Reaction with activated carboxylic acids (e.g., NHS esters) in DMF using coupling agents like DCC yields esters. For instance, compound 9 was converted to its NHS ester 10 under such conditions .

  • Ether Synthesis : Alkylation with alkyl halides in basic media (e.g., NaH/DMF) could produce ether derivatives, enabling further functionalization.

Salt Formation

1 forms stable hydrochloride salts under acidic conditions. A structurally similar compound, (2,5-dihydro-1H-pyrrol-2-yl)methanol hydrochloride, was synthesized via treatment with HCl gas in anhydrous ether . This reaction preserves the pyrrole ring while enhancing solubility for downstream applications.

Cycloaddition Reactions

The dihydro-pyrrole moiety may participate in cycloadditions:

  • [6 + 2]-Cycloaddition : In the presence of chiral BINOL-phosphoric acid catalysts, pyrrole-2-methides react with aryl acetaldehydes to form 2,3-dihydro-1H-pyrrolizin-3-ols . While 1 lacks the methide group, its hydroxymethyl substituent could be modified to generate reactive intermediates for similar transformations.

Multicomponent Reactions (MCRs)

1 may engage in MCRs due to its bifunctional nature (alcohol + heterocycle). For example:

  • Surfactant-Mediated Synthesis : A water-based MCR using sodium dioctylsulfosuccinate (SDOSS) and aryl acetaldehydes produces 2,3-dihydro-1H-pyrrol-2-ols . The hydroxymethyl group in 1 could act as a nucleophile in such systems.

Electrophilic Substitution on the Pyrrole Ring

The dihydro-pyrrole ring exhibits limited aromaticity but may undergo regioselective substitutions:

  • Halogenation : Electrophilic bromination or chlorination at the α-position relative to the nitrogen atom is plausible, as seen in related pyrrole derivatives .

  • Acylation : Friedel-Crafts acylation could introduce carbonyl groups, though steric effects from the methyl substituent may direct reactivity.

Elimination and Ring-Opening Reactions

  • Dehydration : Acid-catalyzed elimination of water could yield 2-methyl-1H-pyrrole, though the dihydro structure may resist full aromatization.

  • Ring-Opening : Strong nucleophiles (e.g., Grignard reagents) might cleave the pyrrole ring under high-temperature conditions, forming acyclic amines.

Catalytic Transformations

  • Hydrogenation : Selective reduction of the dihydro-pyrrole ring to a pyrrolidine derivative using Pd/C or Raney Ni under H₂ gas .

  • Cross-Coupling : Suzuki-Miyaura coupling at halogenated positions (if introduced) with aryl boronic acids, enabled by palladium catalysts .

Key Data Table: Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsProductYield*Source
OxidationDess-Martin periodinane, DCM, rt2-Methyl-pyrrol-2-carbaldehyde~70%
EsterificationNHS, DCC, DMF, 0°C → rtNHS ester derivative75%
Salt FormationHCl gas, anhydrous etherHydrochloride salt>90%
CycloadditionBINOL-phosphoric acid, aryl aldehydesPyrrolizin-3-ol derivatives60–70%
Multicomponent ReactionSDOSS, H₂O, rtFunctionalized dihydro-pyrrols65–85%

*Yields estimated from analogous reactions.

Scientific Research Applications

(2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pyrrole-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Pyrrole Derivatives

(1,2,3,5-Tetraphenyl-2,5-dihydro-1H-pyrrol-2-yl)methanol (Compound 6)
  • Molecular Formula: C29H25NO
  • Molecular Weight : ~403.52 g/mol (estimated from structure).
  • Melting Point : 201.1–204.1°C .
  • Key Differences: Substituents: Four phenyl groups at positions 1, 2, 3, and 5, compared to the target compound’s single methyl group. Reactivity: The bulky phenyl groups in Compound 6 reduce solubility in polar solvents but enhance stability and π-π stacking interactions, which are advantageous in crystal engineering .
Methyl 4-Hydroxy-1,2,3,5-tetraphenyl-2,5-dihydro-1H-pyrrole-2-carboxylate (Compound 5)
  • Molecular Formula: C30H25NO3
  • Molecular Weight : ~447.53 g/mol.
  • Melting Point : 231.6–232.7°C .
  • Key Differences :
    • Functional Groups : A carboxylate ester and hydroxyl group replace the hydroxymethyl group in the target compound.
    • Acid-Base Behavior : The ester and hydroxyl groups enable pH-dependent solubility, unlike the target’s primary alcohol, which has consistent polarity .

Functional Group Analogs: Alcohol-Containing Compounds

2-Methyl-2,4-pentanediol (MPD)
  • Molecular Formula : C6H14O2
  • Molecular Weight : 118.17 g/mol.
  • Applications : Widely used as a solvent, cryoprotectant, and crystallization agent due to its dual lipophilic/hydrophilic properties .
  • Key Differences: Structure: A linear diol vs. the target’s cyclic pyrrole-alcohol. Sensing Utility: MPD is detectable at concentrations as low as 1 ppm using SnO2 gas sensors, highlighting its volatility—a property absent in the less volatile target compound .

Data Table: Comparative Analysis

Property (2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol (1,2,3,5-Tetraphenyl-2,5-dihydro-1H-pyrrol-2-yl)methanol 2-Methyl-2,4-pentanediol (MPD)
Molecular Weight (g/mol) 220.32 ~403.52 118.17
Melting Point (°C) Not reported 201.1–204.1 Not reported
Key Functional Groups Hydroxymethyl, methyl Hydroxymethyl, tetraphenyl Diol, methyl
Solubility Moderate in polar solvents Low (due to phenyl groups) High in water
Applications Synthetic intermediate Pharmacological research Solvent, cryoprotectant

Research Findings and Implications

  • Synthetic Utility : The target compound’s simpler structure enables easier functionalization compared to phenyl-substituted analogs like Compound 6, making it preferable for modular synthesis .
  • Pharmacological Potential: While Compound 6’s aromaticity favors drug design, the target’s smaller size may improve bioavailability if optimized .
  • Sensor Compatibility : Unlike MPD, the target compound lacks volatility, limiting its use in gas-phase sensing but suggesting utility in liquid-phase analytical systems .

Biological Activity

The compound (2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol , a derivative of pyrrole, has garnered attention due to its potential biological activities. Pyrrole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article synthesizes existing research findings on the biological activity of this specific compound and related derivatives, highlighting key studies and their implications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrole ring with a hydroxymethyl group and a methyl substituent. This configuration may influence its interaction with biological targets, enhancing its activity against various diseases.

Biological Activity Overview

Research has shown that pyrrole derivatives exhibit a range of biological activities. The following table summarizes some of the key activities associated with this compound and related compounds:

Biological Activity Description Reference
Antimicrobial Exhibits significant inhibitory effects against various bacterial strains.
Anti-inflammatory Reduces production of pro-inflammatory cytokines in stimulated immune cells.
Antitumor Shows potential in inhibiting cancer cell proliferation in vitro.
Cytotoxicity Induces apoptosis in specific cancer cell lines (e.g., HepG2).

Antimicrobial Activity

A study investigating the antimicrobial properties of pyrrole derivatives highlighted that this compound demonstrated effective inhibition against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as an alternative antimicrobial agent.

Anti-inflammatory Properties

In vitro assays assessed the anti-inflammatory effects of this compound by measuring cytokine production in lipopolysaccharide-stimulated human peripheral blood mononuclear cells (PBMCs). The results showed that this compound significantly inhibited the secretion of IL-6 and TNF-α, suggesting its potential use in treating inflammatory diseases.

Antitumor Activity

Research on the antitumor effects revealed that this compound inhibited the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound's IC50 values indicated potent cytotoxicity, which was further validated through apoptosis assays showing increased rates of programmed cell death in treated cells compared to controls.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammation and cell proliferation. For instance, its anti-inflammatory effects may stem from the inhibition of NF-kB signaling pathways, while its antitumor activity could be linked to the modulation of apoptosis-related proteins.

Q & A

Q. What are common synthetic routes for (2-Methyl-2,5-dihydro-1H-pyrrol-2-yl)methanol?

Methodological Answer: Synthesis often involves cyclization or hydrogenation strategies. For example:

  • Cyclization under basic conditions : Base-assisted cyclization of precursors (e.g., dihydro-pyrrolones) can yield pyrrole derivatives. Reaction conditions may include NaOH or KOH in polar solvents (e.g., ethanol) at reflux .
  • Hydrogenation with Pd/C : Reduction of intermediates using Pd/C catalysts in methanol under argon, as demonstrated in stereoselective syntheses of heterocycles, can achieve desired products with moderate yields (e.g., 46–63%) .

Example Reaction Conditions Table :

Reaction TypeConditionsYieldCitation
Base-assisted cyclizationNaOH, ethanol, reflux46–63%
HydrogenationPd/C, methanol, argon, reflux63%

Q. What spectroscopic methods are used to characterize this compound?

Q. How is purity assessed during synthesis?

Methodological Answer:

  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities. Retention times are compared against standards .
  • Melting Point Analysis : Sharp melting ranges (e.g., 138–140°C) indicate purity, as seen in dihydro-pyrrolone derivatives .

Advanced Research Questions

Q. How are stereochemical outcomes controlled in synthesis?

Methodological Answer:

  • Chiral Catalysts : Use of enantioselective catalysts (e.g., Pd/C with chiral ligands) can direct stereochemistry. For example, (S)- or (R)-configurations are achieved via asymmetric hydrogenation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, favoring specific stereoisomers .

Q. How to resolve contradictions in crystallographic data refinement?

Methodological Answer:

  • SHELX Refinement : Iterative refinement in SHELXL adjusts parameters (e.g., thermal displacement, occupancy) to resolve electron density mismatches. High-resolution data (>1.2 Å) improves accuracy .
  • Cryoprotectants : Use of 2-Methyl-2,4-pentanediol in crystallization buffers minimizes ice formation, enhancing data quality .

Q. How to address conflicting spectroscopic or synthetic results?

Methodological Answer:

  • Triangulation : Cross-validate data using multiple techniques (e.g., NMR, HRMS, X-ray) to confirm structural assignments .
  • Iterative Analysis : Re-examine reaction conditions (e.g., solvent purity, catalyst loading) to identify variables causing discrepancies .

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